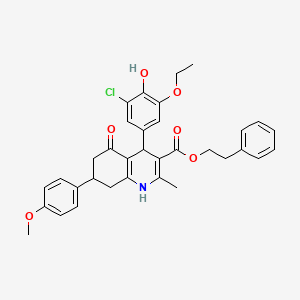

![molecular formula C14H16N2OS B5108381 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)

1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a synthetic compound that is structurally similar to the Parkinson's disease-inducing neurotoxin, MPP+. However, MPTP is not toxic to humans, and has therefore been used extensively in laboratory experiments to study the mechanisms of Parkinson's disease.

Mechanism of Action

1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile induces Parkinson's-like symptoms by selectively destroying dopaminergic neurons in the substantia nigra region of the brain. This destruction leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. The exact mechanism by which 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile causes this destruction is not fully understood, but it is thought to involve the formation of reactive oxygen species and oxidative stress.

Biochemical and Physiological Effects:

1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile has been shown to cause a range of biochemical and physiological effects in laboratory animals. These effects include the destruction of dopaminergic neurons, a decrease in dopamine levels in the brain, and the induction of Parkinson's-like symptoms. 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

The use of 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile in laboratory experiments has several advantages. Firstly, 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile induces Parkinson's-like symptoms in a controlled and predictable manner, allowing researchers to study the disease in a reproducible way. Secondly, 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile is not toxic to humans, which means that it can be safely used in laboratory experiments without the risk of harm to researchers. However, there are also limitations to the use of 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile in laboratory experiments. For example, 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile-induced Parkinson's disease may not fully replicate the complex pathology of the disease in humans. Additionally, the neurotoxic effects of 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile may differ depending on the specific laboratory conditions used, which can make it difficult to compare results across different studies.

Future Directions

There are several potential future directions for research involving 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile. One area of interest is the development of new treatments for Parkinson's disease that target the specific mechanisms of 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile-induced neurotoxicity. Another area of interest is the use of 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile in combination with other neurotoxins or genetic manipulations to better understand the complex pathology of Parkinson's disease. Additionally, researchers may continue to investigate the use of 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile as a tool for studying the dopaminergic system and other neurological disorders.

Synthesis Methods

1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile is synthesized through a series of chemical reactions involving piperidine, benzoyl chloride, and methylthiol. The exact synthesis method may vary depending on the specific laboratory and conditions used, but the general process involves the addition of methylthiol to a solution of piperidine and benzoyl chloride, followed by purification and isolation of the resulting 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile compound.

Scientific Research Applications

1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile has been widely used in scientific research to study the mechanisms of Parkinson's disease. Specifically, 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile is used to induce Parkinson's-like symptoms in laboratory animals, allowing researchers to study the disease in a controlled environment. 1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile has also been used to study the effects of various potential treatments for Parkinson's disease, including drugs and gene therapies.

properties

IUPAC Name |

1-(2-methylsulfanylbenzoyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-18-13-5-3-2-4-12(13)14(17)16-8-6-11(10-15)7-9-16/h2-5,11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFFIKPLDLIGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCC(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Methylthio)benzoyl]-4-piperidinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)

![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)

![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)

![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)

![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)

![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)

![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)

![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)